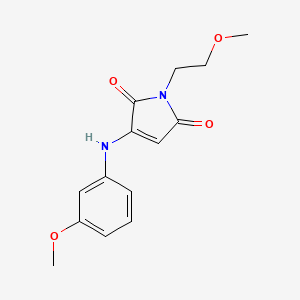

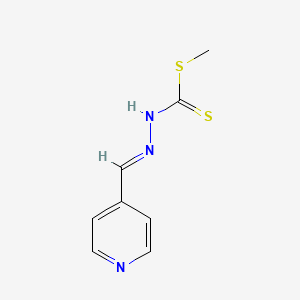

1-(2-methoxyethyl)-3-((3-methoxyphenyl)amino)-1H-pyrrole-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-methoxyethyl)-3-((3-methoxyphenyl)amino)-1H-pyrrole-2,5-dione, also known as MMPI, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, which make it a promising candidate for further investigation. In

Aplicaciones Científicas De Investigación

1. Chemical Reactions and Synthesis

1-(2-methoxyethyl)-3-((3-methoxyphenyl)amino)-1H-pyrrole-2,5-dione is involved in various chemical reactions leading to the formation of complex molecular structures. For instance, it undergoes reactions with acyclic, carbocyclic, and heterocyclic 1,3-CH,NH-binucleophiles, resulting in the formation of spirobisheterocyclic or bridging heterocyclic systems (Silaichev et al., 2013).

2. Anti-Cancer Therapeutics

The compound has been synthesized as a pyrrole derivative and studied for its potential as an anti-cancer therapeutic. It acts as an inhibitor of protein kinases including EGFR and VEGFR and exhibits anti-inflammatory, proapoptotic, and antitumor activity (Kuznietsova et al., 2019).

3. Luminescent Polymers

This chemical is used in the synthesis of highly luminescent polymers. These polymers, which incorporate the pyrrolo[3,4-c]pyrrole-1,4-dione unit, exhibit strong fluorescence and are soluble in common organic solvents, making them useful in various applications (Zhang & Tieke, 2008).

4. Corrosion Inhibition

Derivatives of 1H-pyrrole-2,5-dione, like 1-phenyl-1H-pyrrole-2,5-dione, have been studied for their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid medium. These derivatives show good inhibition efficiency, suggesting their potential application in corrosion protection (Zarrouk et al., 2015).

5. Antimicrobial Activity

The compound, when interacting with primary amines, forms derivatives that have been studied for their antimicrobial activities. This indicates its potential application in the development of new antimicrobial agents (Gein et al., 2009).

6. Photophysical Properties

Symmetrically substituted derivatives of diketopyrrolopyrrole, including variations of 1H-pyrrole-2,5-dione, have been synthesized and analyzed for their photophysical properties. These compounds show potential applications in organic optoelectronic materials and biological systems due to their water solubility and optical properties (Zhang et al., 2014).

7. Glycolic Acid Oxidase Inhibitors

As a 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivative, the compound has been explored as an inhibitor of glycolic acid oxidase, which is significant in medicinal chemistry for the treatment of conditions related to oxalate production (Rooney et al., 1983).

Propiedades

IUPAC Name |

3-(3-methoxyanilino)-1-(2-methoxyethyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-19-7-6-16-13(17)9-12(14(16)18)15-10-4-3-5-11(8-10)20-2/h3-5,8-9,15H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLWUTQVVINYFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)C=C(C1=O)NC2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methoxyethyl)-3-((3-methoxyphenyl)amino)-1H-pyrrole-2,5-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide](/img/structure/B2441189.png)

![(3aR,7aR)-octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione](/img/structure/B2441193.png)

![N-[(1-Aminocycloheptyl)methyl]-1-methylbenzotriazole-5-carboxamide;hydrochloride](/img/structure/B2441194.png)

![N-benzyl-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2441198.png)

![4-(diethylsulfamoyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2441203.png)

![Ethyl 2-[6-methoxy-2-(4-oxochromene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2441206.png)

![1-(2,3-dimethylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2441212.png)